5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride
Description
5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride: is a chemical compound that belongs to the class of azetidine derivatives Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological and pharmacological activities
Properties
Molecular Formula |
C9H13Cl3N2O |
|---|---|
Molecular Weight |
271.6 g/mol |
IUPAC Name |
5-(azetidin-2-ylmethoxy)-2-chloropyridine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H |
InChI Key |
HZMFFIXATGBQGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or aziridines, under specific reaction conditions.
Attachment of Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the azetidine ring.
Chloropyridine Moiety: The chloropyridine moiety is incorporated through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods: Industrial production of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the azetidine ring or the methoxy group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropyridine moiety to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Oxides of azetidine or methoxy groups.
Reduction Products: Amines or other reduced derivatives of the chloropyridine moiety.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon or carbon-heteroatom bonds.
Biology:
Biological Probes: Utilized as a probe to study biological processes and interactions at the molecular level.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Applied in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may interfere with pathways related to cell division, signal transduction, or metabolic processes, leading to its observed biological effects
Comparison with Similar Compounds
Azetidin-2-one Derivatives: Compounds with similar azetidine rings, such as 1-(3,4,5-trimethoxyphenyl)azetidin-2-one, which exhibit antimitotic and antimicrobial activities.
Spiro-Azetidine Derivatives: Spirocyclic compounds like spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione, known for their antibacterial and antifungal properties.
Uniqueness:
Structural Features: The presence of both azetidine and chloropyridine moieties in 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride makes it unique compared to other azetidine derivatives.
Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for further research and development.
Biological Activity
5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride, commonly known as Tebanicline hydrochloride , is a compound with significant biological activity, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). This article explores its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₉H₁₂Cl₂N₂O
- Molecular Weight : Approximately 235.11 g/mol
- LogP : 2.6065
- Polar Surface Area (PSA) : 34.15 Ų
Structural Features
The unique structural components of Tebanicline include an azetidine moiety and a chloropyridine framework, which significantly influence its pharmacological properties. The presence of the azetidine group enhances its binding affinity to nAChRs, making it a candidate for neurological applications .
Tebanicline functions primarily as a ligand for nicotinic acetylcholine receptors. It exhibits a high affinity for these receptors, which play critical roles in neurotransmission and are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .
Pharmacological Effects
Research indicates that Tebanicline influences neurotransmitter release and synaptic plasticity. Its interaction with nAChRs is crucial for understanding its potential therapeutic effects, particularly in enhancing cognitive function and neuroprotection.
Case Studies and Research Findings
- Neuroprotective Effects : Studies have shown that compounds similar to Tebanicline can enhance synaptic transmission and have neuroprotective effects in models of neurodegeneration.
- Antitumor Activity : Related compounds have been evaluated for their antiproliferative properties against various cancer cell lines, indicating potential anticancer activity .
- Analgesic Properties : Tebanicline has been noted for its analgesic effects, suggesting its utility in pain management through nAChR modulation .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuroprotection | Enhances synaptic transmission; potential benefits in neurodegenerative diseases. |
| Antitumor Activity | Exhibits antiproliferative effects against cancer cell lines. |
| Analgesic Effects | Modulates pain pathways through nAChR interaction. |
Synthesis of 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine Dihydrochloride
The synthesis involves multi-step organic reactions, typically starting from chloropyridine derivatives and azetidine precursors. The general steps include:
- Formation of the Azetidine Ring : Using appropriate reagents to synthesize the azetidine component.
- Nucleophilic Substitution : The methoxy group is introduced through nucleophilic substitution reactions on the chloropyridine framework.
- Purification : The final product is purified through standard techniques such as recrystallization or chromatography.
Comparative Analysis with Related Compounds
Tebanicline shares structural similarities with other compounds that interact with nAChRs. Below is a comparison table highlighting key features:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| Tebanicline hydrochloride | Azetidine + Chloropyridine | High affinity for nAChRs |
| 3-(2(S)-azetidinylmethoxy)pyridine | Lacks chlorine substitution | Moderate receptor affinity |
| 6-[5-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]pyridin-3-yl] | Varied substituent patterns | Different receptor interaction profiles |
Q & A
Q. What are the optimal synthetic routes for 5-[(Azetidin-2-yl)methoxy]-2-chloropyridine dihydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution of 2-chloro-5-hydroxypyridine with an azetidine derivative. Key factors include:
- Protection/deprotection strategies for the azetidine nitrogen to avoid side reactions.
- Solvent selection (e.g., DMF or THF) to stabilize intermediates and improve regioselectivity .
- Acidification with HCl to form the dihydrochloride salt, enhancing solubility for purification .
Q. How does the dihydrochloride salt form affect solubility and stability compared to the free base?
The hydrochloride salt improves aqueous solubility due to ionic interactions, critical for in vitro assays. Stability studies should include:
- pH-dependent degradation analysis (e.g., via HPLC) to identify optimal storage conditions (pH 3–5 recommended) .
- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .
Q. What analytical techniques are most reliable for characterizing this compound?
- NMR (¹H/¹³C): Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for N-CH₂) and pyridine protons (δ 8.0–8.5 ppm) .
- HPLC-MS: Use a C18 column with 0.1% formic acid in mobile phases to confirm purity (>95%) and detect hydrolytic byproducts .
- X-ray crystallography: Resolve stereochemical ambiguities in the azetidine moiety (if crystalline) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Salt dissociation in buffer: Measure free base concentration via ion-selective electrodes to correlate with activity .
- Orthogonal assays: Combine enzymatic inhibition studies with cellular thermal shift assays (CETSA) to validate target engagement .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives?
- Azetidine ring modifications: Substitute with pyrrolidine or piperidine to assess steric effects on binding affinity .
- Methoxy group replacement: Replace with trifluoromethoxy or ethoxy to evaluate electronic contributions to solubility and potency .
- Docking studies: Use PyMol or AutoDock to model interactions with targets like GPCRs or kinases, guided by crystallographic data .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for pharmacological activity?
- Chiral chromatography: Use Chiralpak® columns (e.g., AD-H) with hexane:isopropanol gradients to separate enantiomers .
- Circular dichroism (CD): Confirm absolute configuration post-synthesis .
- Biological testing: Compare IC₅₀ values of enantiomers in receptor-binding assays to identify stereospecific effects .
Methodological Notes
- Avoiding degradation: Store lyophilized dihydrochloride salt at −20°C under inert gas to prevent hydrolysis of the azetidine ring .
- Data validation: Cross-reference spectral data with PubChem or CAS entries (e.g., CID 1803566) to confirm structural integrity .
- Ethical compliance: Adhere to institutional guidelines for handling hydrochloride salts, including proper waste disposal and ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
